3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol This compound is part of the benzazepine family, which is known for its diverse pharmacological properties
Biochemical Analysis
Biochemical Properties
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective, competitive arginine vasopressin V2 receptor antagonist This interaction is crucial in regulating water retention and blood pressure in the body
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a vasopressin V2 receptor antagonist, it can alter the signaling pathways related to water reabsorption in kidney cells . This modulation can lead to changes in gene expression and metabolic activities within the cells, affecting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the vasopressin V2 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligand This inhibition leads to a decrease in water reabsorption in the kidneys, which can be beneficial in conditions such as hyponatremia
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates the vasopressin V2 receptor, leading to desired therapeutic effects . At higher doses, it may cause toxic or adverse effects, including disruptions in electrolyte balance and kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both safe and effective.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and safety. For instance, its distribution in kidney tissues is critical for its role as a vasopressin V2 receptor antagonist.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:
Acylation Reaction: An acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzazepines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacological agent and its utility in various synthetic applications .
Properties
IUPAC Name |
3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEMRDMQXDUFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531449 | |
Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-23-2 | |
Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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